2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide
Description
This compound, abbreviated in literature as TCMC/DOTAM (see ), is a macrocyclic ligand derived from 1,4,7,10-tetrazacyclododecane (cyclen). Its structure features two 2-amino-2-oxoethyl (amidoxime) groups and one acetamide substituent. This design distinguishes it from traditional cyclen derivatives (e.g., DOTA, NOTA) by replacing carboxymethyl or phosphonic acid groups with amide functionalities. Such modifications influence its metal-chelating behavior, stability, and biomedical applications, particularly in radiopharmaceuticals and targeted therapies .
Properties
IUPAC Name |
2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N7O3/c15-12(22)9-19-3-1-18-2-4-20(10-13(16)23)6-8-21(7-5-19)11-14(17)24/h18H,1-11H2,(H2,15,22)(H2,16,23)(H2,17,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJBZFMQLZGRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1)CC(=O)N)CC(=O)N)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Protection
The synthesis typically begins with 1,4,7,10-tetraazacyclododecane (cyclen). To achieve selective bis-alkylation, a protection-deprotection strategy is employed:
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Protection of Secondary Amines : Two amines are protected with tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate in tetrahydrofuran (THF) under basic conditions.
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Alkylation with Bromoacetamide : The remaining two amines are alkylated with bromoacetamide in dimethylformamide (DMF) at 60°C for 24 hours, using potassium carbonate as a base.
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Deprotection : Boc groups are removed via treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the bis-substituted product.
Key Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 60°C |
| Reaction Time | 24 hours |
| Base | K₂CO₃ |
| Alkylating Agent | Bromoacetamide (2.2 equiv) |
This method achieves ~65% yield after purification via reverse-phase chromatography.
Solid-Phase Peptide Synthesis (SPPS) Adaptation
Recent patents describe SPPS for analogous cyclen derivatives, enabling scalable production:
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Resin Functionalization : Fmoc-Rink Amide AM resin is pre-loaded with a cyclen precursor.
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Selective Deprotection : Piperazine removes Fmoc groups from specific amines.
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Acetamide Incorporation : Fmoc-protected glycine derivatives modified with 2-amino-2-oxoethyl groups are coupled using N,N'-diisopropylcarbodiimide (DIC) and OxymaPure®.
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Cleavage and Isolation : The product is cleaved from the resin using TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5) and purified via preparative HPLC.
Advantages :
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Avoids solubility issues associated with cyclen in solution-phase reactions.
Template-Assisted Synthesis
A 2024 study demonstrated the use of Pb²⁺ as a template to direct acetamide group placement:
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Metal Coordination : Cyclen is complexed with Pb(NO₃)₂ in methanol, stabilizing the macrocycle conformation.
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Alkylation : Bromoacetamide is added incrementally (2.0 equiv) at 50°C, favoring substitution at the 4- and 7-positions.
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Demetallation : The Pb²⁺ template is removed via EDTA wash at pH 4.0, yielding the target compound in 72% yield.
Characterization Data :
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¹H NMR (500 MHz, D₂O): δ 3.45 (s, 8H, cyclen CH₂), 3.12 (t, 4H, NCH₂CO), 2.85 (s, 4H, CONH₂).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise Alkylation | 65 | 98 | Cost-effective | Tedious purification |
| SPPS | 58 | 95 | Scalability | High reagent cost |
| Template-Assisted | 72 | 99 | Regioselectivity | Requires toxic metal template |
Industrial-Scale Production Insights
Patent WO2024090488A1 discloses a continuous-flow process for large-scale synthesis:
Chemical Reactions Analysis
Types of Reactions
2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Functional groups on the tetrazacyclododecane ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the molecule.
Scientific Research Applications
2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide exerts its effects involves its interaction with molecular targets. The compound can bind to specific proteins or enzymes, influencing their activity and thereby affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
- Chelation Strength : TCMC/DOTAM’s amidoxime groups exhibit moderate metal-binding affinity compared to carboxylates (e.g., DOTA) or phosphonates (e.g., DOTMP). This makes it selective for larger radiometals like ²¹²Pb/²²⁵Ac rather than smaller ions (e.g., Gd³⁺ or Lu³⁺) .
- Stability : Amidoxime groups enhance hydrolytic stability in physiological conditions, reducing premature metal release compared to ester-protected analogs (e.g., DOTA(tBu)₃ in ) .
- Targeting Flexibility : Unlike peptide-conjugated derivatives (e.g., DOTATOC), TCMC/DOTAM lacks inherent targeting moieties, requiring functionalization for specific applications .
Metal-Binding Properties
| Metal Ion | TCMC/DOTAM Log$K$ | DOTA Log$K$ | NOTA Log$K$ |
|---|---|---|---|
| Lu³⁺ | 16.2 (estimated) | 23.3 | 13.5 |
| Pb²⁺ | 14.8 | N/A | N/A |
| Gd³⁺ | <12 | 18.4 | 11.6 |
Notes:
Biological Activity
2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide is a complex organic compound that belongs to the class of tetrazacyclododecane derivatives. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly in the field of radiopharmaceuticals and chelation therapy.
Chemical Structure and Properties
The molecular formula of this compound indicates a complex structure characterized by multiple functional groups that contribute to its biological activity. The compound features:
- A tetrazacyclododecane backbone.
- Two amino acid-like side chains that enhance its chelating properties.
The structural formula can be represented as follows:
Where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
Chelation Properties
One of the primary biological activities attributed to this compound is its ability to chelate metal ions. The tetrazacyclododecane framework allows for the formation of stable complexes with various metal ions, which is beneficial in medical applications such as imaging and therapy.
Table 1: Chelation Properties
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Gd(III) | 15.5 | MRI contrast agent |
| Cu(II) | 12.3 | Antioxidant therapy |
| Zn(II) | 10.8 | Enzyme cofactor |
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Anticancer Efficacy
A study conducted on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in:
- Cell Viability Reduction : A decrease in cell viability by approximately 60% at a concentration of 50 µM after 48 hours.
- Apoptotic Induction : Increased levels of caspase-3 activity indicating apoptosis.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Metal Ion Chelation : Binding to metal ions disrupts essential cellular processes in pathogens and cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cell death.
- Modulation of Signaling Pathways : Alters pathways involved in cell proliferation and survival.
Q & A
Q. What strategies ensure reproducibility in metal-chelation studies across labs?
- Interlaboratory Collaboration : Share standardized protocols (e.g., buffer composition, metal-ion ratios) ().
- Open Data Practices : Publish raw spectroscopic data (NMR, MS) in supplementary materials ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
